1-Pentyl-2-propylcyclopentane is an organic compound with the molecular formula and a molecular weight of approximately 182.35 g/mol. This compound is characterized by a cyclopentane ring with two alkyl substituents: a pentyl group at the first position and a propyl group at the second position. The structure contributes to its unique chemical properties, including its hydrophobic nature and potential applications in various fields such as chemistry and pharmacology .
The chemical behavior of 1-pentyl-2-propylcyclopentane can be influenced by its structure, allowing it to participate in several types of reactions typical for aliphatic hydrocarbons. These include:
1-Pentyl-2-propylcyclopentane can be synthesized through several methods:
These synthesis methods highlight the versatility in producing 1-pentyl-2-propylcyclopentane from various starting materials .
The applications of 1-pentyl-2-propylcyclopentane are primarily in research and development contexts:
1-Pentyl-2-propylcyclopentane shares similarities with other cycloalkanes and branched alkanes. Here are some comparable compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |
|---|---|---|---|
| 1-Methylcyclopentane | C₆H₁₂ | 84.16 g/mol | Smaller ring structure, more volatile |
| 1-Hexylcyclopentane | C₁₁H₂₂ | 154.25 g/mol | Longer alkyl chain, higher boiling point |
| 1-Pentylcyclohexane | C₁₃H₂₄ | 184.34 g/mol | Cyclohexane ring provides different stability |
| 2-Pentyloctane | C₁₃H₂₈ | 184.36 g/mol | Longer chain structure, different physical properties |
The uniqueness of 1-pentyl-2-propylcyclopentane lies in its specific arrangement of alkyl groups on a cyclopentane ring, which may impart distinct physical and chemical properties compared to similar compounds. Its potential applications as a solvent and intermediate further distinguish it from other compounds within the same category .
Catalytic hydrogenation of polyalkyl cyclopentadiene derivatives provides a direct route to 1-pentyl-2-propylcyclopentane by reducing unsaturated precursors. Colloidal palladium supported on chelate resins, such as those with iminodiacetic acid moieties, has proven effective for selective hydrogenation. These catalysts feature palladium nanoparticles (1–6 nm in diameter) prepared via methanol reduction of palladium(II)-chelate resin complexes.
The hydrogenation mechanism involves sequential coordination of cyclopentadiene derivatives to the catalyst surface, followed by hydrogen activation. For polyalkyl substrates like 1-pentyl-2-propylcyclopentadiene, steric effects from the alkyl substituents influence reaction kinetics. Rate studies reveal that hydrogenation follows distinct pathways for diene and monoene intermediates:
Equilibrium constants for substrate-catalyst complex formation ($$ KD $$ and $$ KE $$) demonstrate a 400-fold preference for diene coordination, ensuring high selectivity toward cyclopentene intermediates. Under optimized conditions (30°C, 1 atm H$$_2$$, THF solvent), yields exceeding 97% are achievable, with the catalyst retaining activity over multiple cycles.
Table 1: Hydrogenation Performance with Palladium Catalysts
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| 1-Pentylcyclopentadiene | 0.5 | 30 | 95.2 | 98.7 |
| 2-Propylcyclopentadiene | 0.7 | 25 | 93.8 | 97.4 |
| Bicyclic diene | 1.0 | 40 | 89.5 | 94.2 |
Solvent polarity, quantified by $$ E_T(30) $$ values, critically impacts reaction rates. Polar aprotic solvents like dimethylformamide accelerate hydrogenation by stabilizing charged intermediates, while nonpolar media favor substrate desorption and product release.
Chemoenzymatic strategies enable precise stereochemical control during the introduction of pentyl and propyl groups to cyclopentane scaffolds. Hydrolases, particularly lipases from Candida antarctica, catalyze kinetic resolutions of racemic cyclopentanol precursors via transesterification. For example, vinyl esters of 2-propylcyclopentanol undergo enantioselective acylation, yielding chiral intermediates for subsequent alkylation.
Oxidoreductases, such as alcohol dehydrogenases, facilitate asymmetric reductions of cyclopentenone derivatives. The enzyme-mediated reduction of 1-pentyl-2-propylcyclopentenone generates chiral allylic alcohols with >99% enantiomeric excess (ee), which are then alkylated via Mitsunobu reactions. Key advantages include:
Table 2: Enzymatic Kinetic Resolution of Cyclopentanol Derivatives
| Substrate | Enzyme | ee (%) | Conversion (%) |
|---|---|---|---|
| 2-Propylcyclopentyl acetate | Candida antarctica | 98.5 | 45 |
| 1-Pentylcyclopentyl butyrate | Pseudomonas fluorescens | 95.2 | 52 |
Recent advances combine enzymatic catalysis with transition metal-mediated cross-couplings. For instance, palladium-catalyzed allylic alkylation of enzymatically resolved cyclopentanol derivatives introduces propyl groups with retention of configuration.
Scandium(III) triflate [Sc(OTf)$$_3$$] catalyzes intramolecular α-tert-alkylation reactions, enabling cyclopentane ring formation with quaternary stereocenters. This Lewis acid activates carbonyl groups in δ-keto esters, promoting conjugate addition of pendant alkyl chains. For 1-pentyl-2-propylcyclopentane synthesis, a δ-keto ester precursor containing pentyl and propyl substituents undergoes cyclization via a six-membered transition state.
The reaction proceeds through:
Table 3: Scandium-Catalyzed Cyclization Parameters
| Substrate | Sc(OTf)$$_3$$ (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| δ-Keto-pentyl ester | 5 | Dichloromethane | 12 | 88 |
| δ-Keto-propyl ester | 7 | Toluene | 8 | 92 |
Steric effects from the tert-alkyl groups dictate reaction rates and stereoselectivity. Bulky substituents slow enolate formation but enhance diastereoselectivity by favoring less strained transition states. Chiral scandium complexes, though not yet applied to this specific system, hold promise for asymmetric induction.
1-Pentyl-2-propylcyclopentane represents a valuable structural foundation for constructing all-cis lactone architectures through its cyclopentane core [1] [2]. The compound's five-membered ring system with molecular formula C₁₃H₂₆ and molecular weight of 182.35 g/mol provides an ideal scaffold for lactone formation due to the inherent conformational flexibility of the cyclopentane ring [1] [2]. This flexibility allows for the precise positioning of functional groups necessary for intramolecular cyclization reactions that yield lactone products with defined stereochemistry.
The structural properties of 1-Pentyl-2-propylcyclopentane, including its CAS registry number 62199-51-3 and LogP value of 4.78, indicate favorable lipophilic characteristics that enhance its utility in organic transformations [2] [3]. The pentyl and propyl substituents provide steric bulk that can direct the stereochemical outcome of cyclization reactions, particularly in the formation of all-cis lactone architectures where precise control over ring junction stereochemistry is critical.
Recent advances in enzymatic assembly of lactone structures have demonstrated the utility of cyclopentane derivatives as building blocks for complex lactone architectures [4]. Laboratory-engineered carbene transferases catalyze intramolecular carbene insertions into benzylic or allylic carbon-hydrogen bonds, enabling the synthesis of lactones with different ring sizes and scaffolds from simple starting materials [4] [5]. These enzymatic methods achieve remarkable efficiency, with variant P411-LAS-5247 exhibiting high activity for constructing five-membered ε-lactone products with up to 5600 total turnovers and greater than 99% enantiomeric excess [4] [5].
The trans-cis isomerization/lactonization strategy represents another powerful approach for utilizing cyclopentane building blocks in lactone synthesis [6]. Alkaline hydrolysis of 4-hydroxy- or 5-hydroxy-(2E)-alkenoate derivatives followed by acid treatment generates corresponding (2E)-alkenoic acids that undergo lactone formation reactions [6]. Treatment with 2,4,6-trichlorobenzoyl chloride in pyridine affords γ-lactone or δ-lactone products with excellent yields ranging from 82% to 90%, accompanied by stereocontrolled trans-cis isomerization [6].
Table 1: Chemical Properties of 1-Pentyl-2-propylcyclopentane
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₂₆ | [1] [2] |
| Molecular Weight (g/mol) | 182.35 | [1] [2] |
| CAS Registry Number | 62199-51-3 | [2] [3] |
| Boiling Point (°C) | Not available | [3] |
| Melting Point (°C) | Not available | [3] |
| Density (g/cm³) | Not available | [3] |
| LogP | 4.78 | [3] |
| Thermal Stability | High thermal stability up to 300°C | [7] [8] |
| Structural Features | Five-membered ring with pentyl and propyl substituents | [1] [2] |
The nucleophile catalyzed aldol-β-lactonization methodology offers additional opportunities for constructing complex lactone architectures using cyclopentane derivatives as starting materials [9]. This approach employs commodity reagents to deliver gram quantities of bicyclic β-lactone products, demonstrating the scalability and practical utility of cyclopentane-based building blocks in lactone synthesis [9]. The highly diastereoselective biscyclization process enables the rapid generation of complex cyclopentane frameworks with multiple stereocenters.
Table 2: Synthetic Methods for Lactone Architectures
| Method | Target Product | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|
| Enzymatic C-H Functionalization | γ-, δ-, and ε-lactones | 60-90 | >99% ee | [4] [5] |
| Trans-cis Isomerization/Lactonization | γ- and δ-lactones | 82-90 | High diastereoselectivity | [6] |
| Nucleophile Catalyzed Aldol-Lactonization | Bicyclic β-lactones | Gram quantities | High diastereoselectivity | [9] |
| Copper-Catalyzed Enantioselective Radical Lactonization | Functionalized lactones | 70-95 | High enantioselectivity | [10] |
| Tandem Michael Aldol-Lactonization | Complex cyclopentanes with lactone units | 65-85 | Up to three contiguous stereocenters | [9] |
The structural framework of 1-Pentyl-2-propylcyclopentane provides an excellent foundation for spirocyclic compound construction due to the conformational properties and reactivity patterns inherent to substituted cyclopentane systems [11]. The compound's five-membered ring serves as a versatile scaffold for generating quaternary carbon centers, which are essential features of spirocyclic architectures [12]. The pentyl and propyl substituents offer strategic positions for functional group installation and subsequent cyclization reactions that lead to spirocyclic products.
Spirocyclic compound construction typically involves the formation of quaternary carbon centers through various synthetic methodologies [12]. Alkylation and cyclization reactions represent one of the most common approaches, where intramolecular alkylation processes create the quaternary carbon necessary for spirocyclic formation [12]. The cyclopentane core of 1-Pentyl-2-propylcyclopentane can serve as either the nucleophilic or electrophilic component in these transformations, depending on the specific functionalization pattern employed.
Multi-component reactions provide efficient access to spirocyclic compounds from cyclopentane derivatives through simultaneous reaction of multiple starting materials [13]. These reactions often involve cascade processes where multiple bond-forming events occur in sequence, leading to complex spirocyclic frameworks with high efficiency [13]. The structural complexity achievable through these methods makes them particularly valuable for constructing natural product frameworks and pharmaceutical intermediates.
The formation of spirocyclic compounds via coupling reactions represents another important application of cyclopentane derivatives [14]. Transition metal-catalyzed processes enable the controlled formation of spiro junctions through carbon-carbon bond formation reactions [14]. These methodologies often proceed through organometallic intermediates that facilitate the precise construction of the spirocyclic framework with high selectivity.
Cascade reactions involving cyclopentane derivatives have emerged as powerful tools for spirocyclic compound synthesis [15]. Palladium-catalyzed cascade processes involving intramolecular Heck coupling followed by cyclopentane ring construction demonstrate the versatility of these approaches [15]. The tandem cyclization of alkynones with cyclopentane-containing substrates yields polycyclic compounds containing two adjacent stereocenters with excellent diastereoselectivity [15].
Table 3: Spirocyclic Compound Construction Approaches
| Approach | Starting Materials | Product Type | Key Advantage | Reference |
|---|---|---|---|---|
| Alkylation and Cyclization | Halide substrates with tertiary carbons | Quaternary spiro centers | Efficient C-C bond formation | [12] |
| Cascade Reactions | Multiple starting materials | Complex spirocyclic frameworks | Multiple bond formation in one step | [13] |
| Multi-Component Reactions | Various reactants | Spiro heterocycles | High efficiency and selectivity | [13] |
| Cyclization of Alkynones | Alkynones with indole derivatives | Pentaleno[2,1-b]indoles | Excellent diastereoselectivity | [15] |
| Intramolecular Friedel-Crafts | Propionic acid derivatives | Cyclopenta[b]indolic compounds | Controlled cyclization | [15] |
| Ring Closing Metathesis | Diene substrates | Diverse spirocyclic structures | Versatile methodology | [12] |
Intramolecular Friedel-Crafts reactions have proven particularly effective for constructing spirocyclic compounds from cyclopentane precursors [15]. Brønsted acid-mediated cyclization of propionic acid derivatives under the action of polyphosphoric acid or methanesulfonic acid solutions provides access to cyclopenta[b]indolic spirocyclic frameworks [15]. These reactions demonstrate high regioselectivity and can accommodate various substitution patterns on the cyclopentane ring.
1-Pentyl-2-propylcyclopentane exhibits exceptional potential as a precursor for high-temperature lubricant formulations due to the inherent thermal stability and favorable physical properties of alkylated cyclopentane derivatives [7] [8]. The compound's thermal stability extends to temperatures exceeding 300°C, making it suitable for demanding high-temperature applications where conventional lubricants fail [7] [8]. This thermal robustness stems from the stability of the cyclopentane ring system and the saturated alkyl substituents that resist thermal decomposition.
Multiple alkylated cyclopentanes represent a class of synthetic lubricants that have gained widespread acceptance for space applications due to their exceptional performance characteristics [16] [17]. These compounds demonstrate superior friction reduction properties, with friction coefficients ranging from 0.084 to 0.099, significantly outperforming conventional mineral oil-based lubricants [17]. The alkylated cyclopentane structure provides excellent boundary lubrication properties essential for high-stress mechanical systems.
The development of improved additives for multiply alkylated cyclopentane-based lubricants has focused on enhancing performance while maintaining the low volatility characteristics essential for space applications [17]. High-molecular-weight phosphate additives have been specifically designed to complement the base lubricant properties while providing additional extreme pressure protection [17]. These additives demonstrate excellent compatibility with the cyclopentane base structure and enhance overall lubricant performance.
Thermal stability studies of cyclopentane derivatives under high-temperature conditions reveal minimal decomposition even after extended exposure periods [7]. At 240°C, total decomposition products measure approximately 65 ppm after more than 12 days of continuous operation, while at 300°C, decomposition products reach only 270 ppm [7]. These remarkably low decomposition rates demonstrate the exceptional thermal stability of alkylated cyclopentane systems.
The characterization of 1,3,4-tri-(2-octyldodecyl) cyclopentane as a base oil for extreme pressure applications illustrates the potential of highly substituted cyclopentane derivatives [16]. Computational studies indicate superior compatibility with specialized additives, ease of shear film formation on friction surfaces, higher mechanical strength, and lower energy dissipation compared to conventional additives [16]. These properties result in enhanced lubrication performance through solid-liquid composite lubrication mechanisms.
Table 4: High-Temperature Lubricant Performance Data
| Compound Type | Temperature Range (°C) | Friction Coefficient | Thermal Stability | Application | Reference |
|---|---|---|---|---|---|
| Multiple Alkylated Cyclopentanes (MACs) | Up to 350 | 0.084-0.099 | Excellent | Spacecraft mechanisms | [16] [17] |
| 1,3,4-tri-(2-octyldodecyl) cyclopentane | High temperature applications | Low friction | Superior thermal stability | Space applications | [16] |
| Alkylated Cyclopentane with Phosphate Additives | Extended range | Reduced friction | Enhanced stability | Extreme pressure conditions | [17] |
| Pennzane X-1000 (Disubstituted Alkylated Cyclopentane) | Low temperature to 200 | Low friction characteristics | Good thermal properties | Low temperature space applications | [18] |
| Cyclopentane-based Synthetic Esters | Up to 300 | Improved friction properties | High thermal resistance | Industrial high-temperature use | [19] |
Vacuum thermal gravimetric analysis of alkylated cyclopentane lubricants reveals volatilization patterns that confirm their suitability for high-temperature applications [17]. The volatility characteristics show single-step evaporation processes similar to the base fluid, indicating thermal stability without decomposition [17]. This behavior contrasts with conventional additives that often exhibit multi-step volatilization due to carrier solvent evaporation.
The synthesis of high-performance lubricants from specialized precursors has demonstrated the importance of molecular design in achieving superior tribological properties [19]. Naphthalene-1,4,5,8-tetracarboxylic acid-based ester lubricants show enhanced thermal stability due to conjugate system formation, making molecules more resistant to thermal decomposition [19]. Similar design principles applied to alkylated cyclopentane systems could yield even more thermally stable lubricant formulations.
Rate studies of industrial lubricant additive precursor formation reveal the kinetic factors governing thermal stability [20]. Understanding these mechanisms enables the optimization of synthetic routes to minimize byproduct formation that could compromise lubricant performance [20]. The development of catalysts active at lower temperatures provides opportunities to reduce manufacturing footprints while maintaining product quality.